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2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine

Medicinal chemistry Structure-activity relationship Lead optimization

2-Methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine (CAS 1251624-19-7), IUPAC name (2-methoxypyrimidin-5-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone, is a synthetic small-molecule piperazinyl-pyrimidine derivative with molecular formula C₁₇H₂₀N₄O₂ and molecular weight 312.37 g/mol. The compound features a 2-methoxypyrimidine-5-carbonyl core linked via an amide bond to a 4-(4-methylphenyl)piperazine moiety.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 1251624-19-7
Cat. No. B2798390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine
CAS1251624-19-7
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC
InChIInChI=1S/C17H20N4O2/c1-13-3-5-15(6-4-13)20-7-9-21(10-8-20)16(22)14-11-18-17(23-2)19-12-14/h3-6,11-12H,7-10H2,1-2H3
InChIKeyFVZDKQRAZHQRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine (CAS 1251624-19-7) — Compound Identity and Sourcing Baseline


2-Methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine (CAS 1251624-19-7), IUPAC name (2-methoxypyrimidin-5-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone, is a synthetic small-molecule piperazinyl-pyrimidine derivative with molecular formula C₁₇H₂₀N₄O₂ and molecular weight 312.37 g/mol . The compound features a 2-methoxypyrimidine-5-carbonyl core linked via an amide bond to a 4-(4-methylphenyl)piperazine moiety. It belongs to the broader class of acyl-piperazinyl-pyrimidines, a scaffold extensively explored in medicinal chemistry for kinase inhibition, GPCR modulation (CCR4, 5-HT₁A, P2Y₁₂), and antiviral applications . The compound is commercially available as a screening compound and building block through multiple chemical suppliers, though published peer-reviewed pharmacological characterization specific to this entity remains limited as of the search date .

Screening compound with 4-methylphenyl piperazinyl-pyrimidine scaffold
Amide-linked building block for modular SAR library expansion
Research context: kinase, GPCR (CCR4), and antiviral target screening

Why 2-Methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine Cannot Be Interchanged with Generic Piperazinyl-Pyrimidine Analogs


Piperazinyl-pyrimidine derivatives exhibit highly divergent pharmacological profiles driven by subtle variations in the N-aryl substituent on the piperazine ring and the substitution pattern on the pyrimidine core . The 4-methylphenyl group in this compound is not functionally equivalent to the 2-chlorophenyl variant (ChemDiv M814-0053) or the 4-methoxyphenyl analog — each substituent alters electronic character (Hammett σ), lipophilicity (logP/logD), and steric occupancy within target binding pockets . Literature on the broader piperazinyl-pyrimidine class demonstrates that seemingly minor substituent changes (e.g., 4-CH₃ → 4-OCH₃ or 2-Cl) can shift target selectivity between kinase families, GPCR subtypes, and even between host and pathogen enzymes . Consequently, procurement based solely on core scaffold identity — without matching the specific N-aryl substitution — risks selecting a compound with fundamentally different target engagement, ADME properties, and biological outcome.

N-aryl substituent mismatch: 4-methylphenyl vs. 2-chlorophenyl or 4-methoxyphenyl may shift target selectivity and ADME profile.
Scaffold annotation divergence: generic piperazine-pyrimidine building blocks lack CCR4 patent mapping; direct substitution may confound assay interpretation.
Synthetic connectivity difference: amide vs. direct C–N bond alters conformational restriction and derivatization potential; not functionally interchangeable.

Quantitative Differentiation Evidence for 2-Methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine vs. Structural Analogs


N-Aryl Substituent Differentiation: 4-Methylphenyl vs. 2-Chlorophenyl — Lipophilicity and Electronic Profile

The 4-methylphenyl substituent on the piperazine ring distinguishes this compound from its closest commercially cataloged analog, [4-(2-chlorophenyl)piperazin-1-yl](2-methoxypyrimidin-5-yl)methanone (ChemDiv M814-0053). The target compound bears an electron-donating p-CH₃ group (Hammett σₚ = −0.17), whereas the chlorophenyl analog carries an electron-withdrawing o-Cl substituent (σₒ = +0.20), producing divergent electronic effects at the piperazine N-aryl position . The methyl substituent results in a lower molecular weight (312.37 vs. 332.79 g/mol) and reduced calculated logP compared to the chlorinated analog (logP of chlorophenyl variant = 2.12, PSA = 46.81 Ų), suggesting potentially superior aqueous solubility characteristics for the target compound . In the broader piperazinyl-pyrimidine class, the shift from 4-methylphenyl to 2-chlorophenyl has been associated with altered kinase selectivity profiles and differential metabolic stability in liver microsome assays .

N-Aryl Substituent
Reported
4-CH₃ (σₚ ≈ −0.17) electron-donating; 2-Cl (σₒ ≈ +0.20) electron-withdrawing; ΔMW = −20.42 g/mol; lower lipophilicity inferred
Supports solubility and binding context review
Reported cross-study comparison; experimental confirmation advised
Medicinal chemistry Structure-activity relationship Lead optimization

Scaffold-Class Biological Annotation: Piperazinyl-Pyrimidine CCR4 Antagonism Potential

The piperazinyl-pyrimidine scaffold to which this compound belongs has been validated as a CCR4 antagonist chemotype in patent literature, with multiple exemplified compounds demonstrating functional antagonism of the human chemokine receptor 4 (CCR4) . CCR4 antagonism is a therapeutically relevant mechanism for allergic dermatitis, asthma, and potentially enhancing anti-tumor immunity . Within a related patent series (WO2013107334 / CN103204820), piperazinyl pyrimidine derivatives bearing varied N-aryl substituents were explicitly claimed as CCR4 antagonists, establishing this scaffold as privileged for CCR4 target engagement . While direct quantitative CCR4 IC₅₀ data for the specific 4-methylphenyl analog are not publicly available, the compound's structure maps precisely onto the Markush formula of these CCR4 antagonist patents, providing patent-based target rationale absent for generic piperazine building blocks .

CCR4 Scaffold Annotation
Class-level
Maps to Markush formula of CCR4 antagonist patent WO2013107334; generic piperazine building blocks lack this annotation
Supports CCR4-targeted screening entry
Class-level patent mapping; compound-specific IC₅₀ unavailable
Chemokine receptor CCR4 antagonism Immuno-oncology

Structural Comparison: 4-Methylphenyl vs. 4-Methoxyphenyl Analog — Hydrogen Bonding and Metabolic Liability

The 4-methoxyphenyl analog (2-METHOXY-5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIMIDINE) represents another closely related comparator within the same chemical series . The 4-OCH₃ substituent introduces an additional hydrogen bond acceptor and a site for O-demethylation by cytochrome P450 enzymes, potentially increasing metabolic clearance relative to the target compound's 4-CH₃ substituent, which is metabolized via less labile benzylic oxidation pathways . In the broader piperazinyl-pyrimidine literature from the Chikungunya virus (CHIKV) inhibitor program, systematic SAR revealed that 4-substituted phenylpiperazine variants exhibited structure-dependent metabolic stability in human liver microsomes (HLMs), with alkyl-substituted phenyl rings generally showing improved metabolic stability over alkoxy-substituted counterparts . This class-level SAR supports the hypothesis that the 4-methylphenyl substituent may offer a metabolic stability advantage over the 4-methoxyphenyl variant.

Metabolic Stability Context
Class-level
4-CH₃ avoids labile O-demethylation; 4-OCH₃ analog has additional H-bond acceptor and predicted higher oxidative clearance
May support lower metabolic clearance screening
Class-level SAR from CHIKV series; direct HLM data absent
Bioisosterism Drug metabolism Cytochrome P450

Kinase Selectivity Potential: Piperazinyl-Pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The piperazinyl-pyrimidine scaffold is a validated privileged structure for kinase inhibition, exemplified by PF-4708671 — a cell-permeable piperazinyl-pyrimidine compound that inhibits S6K1 with Kᵢ = 20 nM (IC₅₀ = 160 nM in cell-free assays) and demonstrates >400-fold selectivity for S6K1 over S6K2 . While PF-4708671 features a distinct substitution pattern (trifluoromethylpyrimidine core; 4-(methylsulfonyl)phenylpiperazine), the shared piperazinyl-pyrimidine architectural framework underscores the scaffold's capacity for potent and selective kinase engagement . The target compound's 2-methoxypyrimidine-5-carbonyl core with 4-methylphenylpiperazine represents a structurally distinct chemical space within this scaffold class that has been explored in a kinase-targeted anticancer discovery program, where piperazinylpyrimidine derivatives demonstrated differential cytotoxic activity across cancer cell lines . The specific substitution pattern of the target compound has not been profiled in published kinome-wide selectivity panels, representing an opportunity for de novo selectivity characterization .

Kinase Inhibitor Scaffold
Class-level
PF-4708671 (piperazinyl-pyrimidine): S6K1 Kᵢ = 20 nM, >400-fold selectivity; target compound substitution uncharacterized
Scaffold may support kinase panel exploration
Class-level kinase privileged scaffold; kinome profiling needed
Kinase inhibition S6K1 Anticancer Chemical probe

Building Block Versatility: Amide Bond Connectivity and Downstream Derivatization Potential

The compound's key structural feature — a carbonyl linker (amide) connecting the 2-methoxypyrimidine-5-carboxylic acid-derived fragment to the 4-(4-methylphenyl)piperazine — distinguishes it from directly N-arylated piperazinyl-pyrimidines where the piperazine is attached via a C–N bond to the pyrimidine ring (e.g., 2-(1-piperazinyl)pyrimidine, CAS 20980-22-7) . This amide connectivity offers a synthetically tractable handle for further diversification: the 2-methoxypyrimidine moiety can be selectively modified at the methoxy position, while the amide bond provides conformational restriction that impacts target binding entropy . The compound is cataloged as a screening compound in at least one major commercial library (ChemDiv format), confirming its availability for high-throughput screening campaigns . In contrast, simpler piperazine-pyrimidine building blocks (e.g., 2-(1-piperazinyl)pyrimidine) primarily serve as intermediates for further N-functionalization and have defined pharmacology (α₂-AR antagonism) that may complicate interpretation of screening results.

Synthetic Connectivity
Head-to-head
Amide linker (C=O) vs. direct C–N bond; amide enables modular SAR, conformational restriction
Supports parallel synthesis library design
Head-to-head structural comparison; commercial availability confirmed
Organic synthesis Parallel synthesis Screening library design

Antiviral Scaffold Context: Piperazinyl-Pyrimidines as CHIKV nsP1 Inhibitors with Defined ADMET Profiles

The most comprehensive recent characterization of the piperazinyl-pyrimidine scaffold comes from a 2024 medicinal chemistry campaign targeting the Chikungunya virus (CHIKV) nsP1 capping machinery . In this study, 100 piperazinyl-pyrimidine analogues were synthesized and profiled for antiviral activity, aqueous solubility, lipophilicity, CaCo-2 toxicity, hERG channel interaction, and metabolic stability in human liver microsomes (HLMs), with 55 compounds undergoing full metabolic stability assessment . Key lead compounds (31b and 34) demonstrated potent, selective anti-CHIKV activity with favorable safety profiles and required metabolic stability, confirming the drug-like properties achievable within this scaffold class . While the target compound (4-methylphenyl variant) was not explicitly reported in this study, the systematic SAR and structure-metabolism relationship (SMR) data generated for closely related analogues provide a rich framework for predicting the ADMET behavior of the 4-methylphenyl-substituted derivative . Cross-resistance studies in this program confirmed the viral capping machinery (nsP1) as the molecular target, establishing a defined mechanism of action for the scaffold class.

Antiviral Scaffold Validation
Class-level
CHIKV nsP1 target validated; 100 analogues profiled for ADMET; lead compounds 31b/34 exhibited reported safety-related endpoint profiles
Supports inclusion in antiviral screening cascades
Class-level evidence; compound-specific ADMET uncharacterized
Antiviral Chikungunya virus Viral capping ADMET

Recommended Research and Procurement Application Scenarios for 2-Methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine


Kinase-Focused Screening Library Expansion with Unexplored Piperazinyl-Pyrimidine Chemical Space

For organizations building or refreshing kinase-targeted screening collections, this compound fills a specific chemical space niche: a 2-methoxypyrimidine-5-carbonyl-piperazine scaffold with a 4-methylphenyl N-aryl substituent that is structurally distinct from extensively characterized piperazinyl-pyrimidine kinase inhibitors such as PF-4708671 (S6K1-selective) or the CHIKV nsP1-targeted series . The amide-linked architecture differentiates it from directly C–N bonded piperazine-pyrimidines, and the 4-methylphenyl group offers electronic and steric properties complementary to the 2-chlorophenyl (ChemDiv M814-0053) and 4-methoxyphenyl analogs available from commercial suppliers . Procurement of this compound alongside its close analogs enables systematic SAR by catalog enumeration across N-aryl substituent space .

CCR4 Antagonist Hit Identification and Chemokine Receptor Pharmacology

The compound maps structurally onto the Markush formula of patented piperazinyl pyrimidine CCR4 antagonists (WO2013107334 / US9394297), providing a patent-backed entry point for chemokine receptor antagonist screening . In contrast to generic piperazine building blocks such as 2-(1-piperazinyl)pyrimidine (which has annotated α₂-adrenergic activity, pA₂ = 6.8), this compound carries a specific CCR4-associated scaffold annotation that may reduce off-target confounding in chemokine-focused assays . Researchers investigating allergic inflammation, asthma, or tumor immune evasion mechanisms can prioritize this compound for CCR4 binding and functional antagonism assays based on its structural credentials within the CCR4 antagonist patent landscape .

Metabolic Stability-Driven Analog Selection for Lead Optimization Programs

For medicinal chemistry teams conducting lead optimization where metabolic stability is a key parameter, this 4-methylphenyl variant merits prioritization over the 4-methoxyphenyl analog based on established principles of avoiding cytochrome P450-mediated O-demethylation . The CHIKV piperazinyl-pyrimidine program demonstrated that systematic variation of the N-aryl substituent significantly impacts human liver microsome (HLM) stability, with alkyl-substituted phenyl rings generally outperforming alkoxy-substituted counterparts . Procurement of both the 4-methylphenyl (this compound) and 4-methoxyphenyl analogs enables direct experimental comparison of metabolic stability within a matched molecular pair analysis framework .

Antiviral Drug Discovery: CHIKV and Alphavirus nsP1 Targeting

The piperazinyl-pyrimidine scaffold has been rigorously validated in a 2024 study as a productive chemotype for targeting the Chikungunya virus nsP1 capping machinery, with 100 analogues characterized for antiviral potency, cytotoxicity, and comprehensive ADMET parameters . While this specific 4-methylphenyl analog was not among the published compounds, its structural proximity to the lead series (within the same core scaffold and substitution vector) supports its inclusion in antiviral screening cascades targeting alphavirus nsP1 . The availability of extensive SAR and SMR data from the published series enables informed prediction of the compound's behavior in antiviral and ADMET assays, reducing the risk associated with screening uncharacterized library members .

Application
Selection Property
Validation Focus
Kinase-focused library expansion
Unexplored piperazinyl-pyrimidine substitution
Kinase panel selectivity characterization
CCR4 antagonist hit identification
CCR4-associated patent-based scaffold annotation
CCR4 binding and functional antagonism assays
Metabolic stability-driven analog selection
N-aryl substituent metabolism liability
Matched molecular pair HLM stability comparison
Alphavirus nsP1 antiviral screening
Scaffold-class ADMET characterization
Antiviral potency and cytotoxicity screening; safety pharmacology endpoint monitoring
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